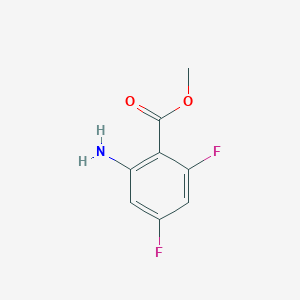

Methyl 2-amino-4,6-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECMISFZCMBTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474996 | |

| Record name | methyl 2-amino-4,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379228-57-6 | |

| Record name | methyl 2-amino-4,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-4,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of Methyl 2-amino-4,6-difluorobenzoate, focusing on its synthesis, chemical properties, and critical role as a building block in pharmaceutical research and development. It is designed to be a practical resource for scientists engaged in medicinal chemistry and drug discovery.

Introduction

This compound (CAS Number: 379228-57-6 ) is a fluorinated aromatic ester that has garnered significant attention in the field of medicinal chemistry.[1] The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This makes fluorinated building blocks like this compound invaluable assets in the design and synthesis of novel therapeutic agents. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its successful application in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 379228-57-6 | [1] |

| Molecular Formula | C₈H₇F₂NO₂ | [1] |

| Molecular Weight | 187.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, beginning with the preparation of its corresponding carboxylic acid precursor, 2-amino-4,6-difluorobenzoic acid, followed by an esterification reaction.

Step 1: Synthesis of 2-amino-4,6-difluorobenzoic acid

A common route to 2-amino-4,6-difluorobenzoic acid involves the oxidative cleavage of a suitable precursor. One documented method utilizes the oxidation of a substituted isatin.

Experimental Protocol: Synthesis of 2-amino-4,6-difluorobenzoic acid

This protocol is adapted from established procedures for the synthesis of related aminobenzoic acids.

-

Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel and a thermometer is charged with the starting isatin precursor.

-

Reaction Conditions: An aqueous solution of sodium hydroxide is added to the flask. Subsequently, a 30% hydrogen peroxide solution is added dropwise while maintaining the temperature at approximately 0°C.

-

Work-up and Isolation: After stirring at room temperature for several hours, the reaction mixture is acidified with formic acid to a pH of 3. The precipitated product, 2-amino-4,6-difluorobenzoic acid, is then collected by filtration and dried.

Caption: Synthesis of the carboxylic acid precursor.

Step 2: Fischer Esterification to Yield this compound

The final step in the synthesis is the esterification of 2-amino-4,6-difluorobenzoic acid with methanol. The Fischer esterification, a classic acid-catalyzed reaction, is a cost-effective and straightforward method for this transformation.[2][3]

Experimental Protocol: Fischer Esterification

This is a generalized protocol for Fischer esterification and should be optimized for the specific substrate.[4]

-

Reaction Setup: A solution of 2-amino-4,6-difluorobenzoic acid in anhydrous methanol is prepared in a round-bottom flask.

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is added to the solution.[3][4]

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Caption: Fischer esterification of the precursor acid.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound, featuring an amino group ortho to the ester and two fluorine atoms meta to the amino group, makes it a valuable synthon for the construction of complex heterocyclic scaffolds. A primary application of this building block is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.

The amino and ester functionalities provide versatile handles for a variety of chemical transformations, including amidation, cyclization, and cross-coupling reactions. The fluorine atoms can enhance the binding affinity of the final drug molecule to its target protein and improve its metabolic stability, leading to a more favorable pharmacokinetic profile.

While specific drug candidates synthesized from this compound are often proprietary, the general synthetic strategies employed in the development of kinase inhibitors frequently involve the construction of a core heterocyclic structure, which is then further functionalized. The 2-amino-4,6-difluorobenzoyl moiety can serve as a key component of this core, with the amino group participating in cyclization reactions to form fused ring systems common in kinase inhibitors.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. The following are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing fluorine and ester groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine substituents.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations of the primary amine.

-

C=O stretching vibration of the ester carbonyl group.

-

C-F stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its fluorinated structure and strategically placed functional groups make it an attractive starting material for the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors. This technical guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this important chemical entity in their pursuit of novel therapeutics.

References

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

- Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzyl)-1H-Pyrazolo[3,4-B]Pyridin-3-Yl)Pyrimidin-5-Yl)

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Why is Fisher method preferred for the esterification of amino acids? : r/askscience - Reddit. (2014-08-15). (URL: [Link])

-

Fischer Esterification-Typical Procedures - OperaChem. (2024-01-05). (URL: [Link])

- Supporting Inform

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (URL: [Link])

-

Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchGate. (URL: [Link])

-

Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC - NIH. (URL: [Link])

-

Fischer esterification (video) - Khan Academy. (URL: [Link])

-

Fischer esterification (video) - Khan Academy. (URL: [Link])

-

Esterification of amino acids with methanol in the presence of TMSCl. - ResearchGate. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (URL: [Link])

-

Methyl 4-amino-2, 6-difluorobenzoate, min 98%, 100 mg. (URL: [Link])

Sources

Methyl 2-amino-4,6-difluorobenzoate physical properties

An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-4,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic ester of significant interest within the pharmaceutical and agrochemical industries. Its structural motifs, particularly the presence of fluorine atoms, are known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules, such as metabolic stability and binding affinity.[1] As a key building block, a thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control.

This guide provides a comprehensive analysis of the core physical properties of this compound. Moving beyond a simple data sheet, this document offers insights into the standardized methodologies for determining these properties, providing a framework for researchers to perform their own characterization with accuracy and reproducibility. This approach is grounded in authoritative protocols, ensuring scientific integrity and trustworthiness for professionals in drug development and chemical research.

Chemical Identity and Core Properties

A precise understanding of the fundamental chemical identity is the foundation of all subsequent experimental work. The key identifiers and known physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 379228-57-6 | [2] |

| Molecular Formula | C₈H₇F₂NO₂ | [2] |

| Molecular Weight | 187.15 g/mol | [3] |

| Physical Form | Solid; Crystals, powder, or lumps | [2] |

| Appearance | White to pale cream | [4] |

| Purity | Typically ≥98% | [2][3] |

| Melting Point | Data not available in searched literature | |

| Boiling Point | Data not available in searched literature | |

| Density | Data not available in searched literature | |

| Solubility | Data not available in searched literature | |

| InChI Key | SECMISFZCMBTKJ-UHFFFAOYSA-N | [2][3] |

Experimental Determination of Physical Properties

For a research scientist, the absence of literature data for a specific compound is a common challenge. The true expertise lies in knowing how to generate this data reliably. The following sections detail the authoritative, field-proven protocols for characterizing the key physical properties of this compound.

Melting Point Analysis

Expert Insight: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities, which depress and widen the melting range. For pharmaceutical intermediates, this is a fundamental quality control parameter.

Protocol: Capillary Melting Point Determination (USP <741> Class I)

The United States Pharmacopeia (USP) provides a standardized method for melting point determination that ensures accuracy and reproducibility.[5]

Methodology:

-

Sample Preparation: The solid sample of this compound must be finely powdered and dried in a desiccator. A small amount is packed into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[6]

-

Apparatus Setup: A calibrated melting point apparatus with a suitable transparent fluid bath (e.g., silicone oil) and an accurate thermometer or digital sensor is used.[5]

-

Measurement:

-

The capillary tube is placed in the heating block when the temperature is approximately 5-10°C below the expected melting point.[5][6]

-

The temperature is increased at a controlled rate, typically 1°C per minute.[6]

-

Onset of Melting: The temperature at which the column of the substance is observed to collapse against the side of the capillary is recorded as the start of the melting range.[6][7]

-

Completion of Melting: The temperature at which the substance becomes completely liquid is recorded as the end of the melting range.[6][7]

-

-

Validation: The accuracy of the apparatus should be regularly verified using USP Melting Point Reference Standards.[5]

Boiling Point Determination

Expert Insight: While this compound is a solid at room temperature, its boiling point is a key thermodynamic property relevant for purification methods like distillation (if applicable under vacuum) and for assessing its thermal stability.

Protocol: Boiling Point Determination (OECD Guideline 103)

The OECD provides several methods for determining the boiling point. The dynamic method, which measures vapor pressure as a function of temperature, is highly versatile.[8][9]

Methodology:

-

Apparatus Setup: A boiling apparatus is assembled, typically consisting of a boiling flask with a temperature sensor positioned in the vapor phase above the liquid surface. The system is connected to a pressure control system.

-

Measurement:

-

The pressure in the system is set to a specific value.

-

The sample is heated with constant stirring until it boils.

-

The system is allowed to reach equilibrium, and the temperature at which boiling is stable is recorded. This temperature is the boiling point at the set pressure.

-

-

Data Collection: This process is repeated at various pressures to generate a vapor pressure curve.

-

Determination: The boiling point at standard atmospheric pressure (101.325 kPa) is determined by finding the temperature on the vapor pressure curve that corresponds to this pressure.[10][11] Differential Scanning Calorimetry (DSC) can also be used as an alternative method.[9]

Solubility Profile

Expert Insight: For drug development professionals, solubility is arguably one of the most critical physical properties. It directly influences bioavailability and dictates formulation strategies. According to the Biopharmaceutics Classification System (BCS), an active pharmaceutical ingredient (API) is considered highly soluble when its highest therapeutic dose can be dissolved in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8.[12]

Protocol: Shake-Flask Equilibrium Solubility Method

This method is the gold standard for determining the equilibrium solubility of a compound and is recommended by regulatory bodies like the WHO.[12]

Methodology:

-

Media Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) as well as common organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile).[1][12]

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) using an orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Sample Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Spectroscopic Profile

Expert Insight: Spectroscopic data provides an unassailable fingerprint of a molecule's structure. For researchers, ¹H NMR, ¹³C NMR, and IR spectroscopy are indispensable tools for structural confirmation and quality control, ensuring the correct isomer is being used.

While specific spectra for this compound are not available in the searched literature, an experienced chemist can predict the key features based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Region: The two protons on the benzene ring are expected to appear in the aromatic region (approx. 6.0-8.0 ppm). Due to coupling with each other and with the fluorine atoms, they would likely present as complex multiplets (e.g., doublet of doublets or triplets).

-

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.

-

Methyl Protons (-OCH₃): A sharp singlet corresponding to the three equivalent methyl protons would appear upfield (approx. 3.8-4.0 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (approx. 165-170 ppm).

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine will show large C-F coupling constants, which is a key diagnostic feature.

-

Methyl Carbon: The methyl carbon of the ester group will appear upfield (approx. 50-55 ppm).

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A characteristic pair of peaks for the primary amine group is expected around 3300-3500 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption for the ester carbonyl group will be present around 1700-1730 cm⁻¹.

-

C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds are expected in the fingerprint region, typically around 1100-1300 cm⁻¹.

-

Safety and Handling

According to available safety data, this compound is considered hazardous. It is classified as causing skin and eye irritation.[13]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation and inhalation. Do not get in eyes, on skin, or on clothing.[13]

-

Storage: Keep containers tightly closed in a cool, well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

-

First Aid: In case of contact, rinse skin or eyes cautiously with water for several minutes. If irritation persists, seek medical attention.[13]

Conclusion

This compound is a valuable chemical intermediate whose full physical characterization is essential for its application in research and development. While some fundamental properties like its solid form and color are known, specific quantitative data for its melting point, boiling point, and solubility are not widely published. This guide empowers researchers by providing not only the known information but also the authoritative, standardized protocols required to generate this critical data in-house. Adherence to these methodologies ensures the generation of reliable, reproducible, and citable results, upholding the principles of scientific integrity and enabling the seamless integration of this compound into complex synthetic and formulation workflows.

References

-

OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]. [Available at: https://www.oecd-ilibrary.org/environment/test-no-103-boiling-point_9789264069557-en]

- Fisher Scientific (2009), Safety Data Sheet: Methyl 4-aminobenzoate, Revision Date 19-Dec-2025. [Note: This is a representative SDS for a similar compound, illustrating typical hazards. A specific SDS for CAS 379228-57-6 should always be consulted.]

- EUROLAB, OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. [Available at: https://www.eurolab.com/en/tests/oecd-103-testing-of-chemicals-standard-test-method-for-boiling-point]

- Stanford Research Systems, Determination of Melting Points According to Pharmacopeia. [Available at: https://www.thinksrs.

- OECD (2023), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Available at: https://www.oecd.org/env/test-no-103-boiling-point-9789264069557-en.htm]

- University of South Wales, Test No. 103: Boiling Point - OECD. [Available at: https://findit.southwales.ac.uk/primo-explore/fulldisplay?docid=TN_cdi_oecd_books_5k9cs5vcdg8p&context=PC&vid=44USW_VU1]

- U.S. Pharmacopeial Convention, General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Available at: http://www.uspbpep.com/usp31/v31261/usp31nf26s1_c741.html]

- LCS Laboratory Inc., Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. [Available at: https://www.lcslaboratory.com/initial-boiling-point-of-liquids-by-oecd-103/]

- METTLER TOLEDO (2019), Compliance with Amended General Chapter USP<741>Melting Range or Temperature. [Available at: https://s3.amazonaws.com/mt-dam/u/p/m4/9q/wp_usp741-compliance_en.pdf]

- Prasad Kuppa, R. (2021), Melting point testing as per USP 741, YouTube. [Available at: https://www.youtube.

- World Health Organization (WHO), Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based biowaivers. [Available at: https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/regulatory-standards/qas21-883-guidance-solubility-studies-api-for-bcs.pdf]

- Choudhary, A. (2011), Determination of Solubility in Pharmaceuticals, Pharmaguideline. [Available at: https://www.pharmaguideline.

- Al-Hamidi, H. et al. (2016), Practical Aspects of Solubility Determination in Pharmaceutical Preformulation, ResearchGate. [Available at: https://www.researchgate.

- The Royal Society of Chemistry (2009), Supplementary Material (ESI) for Chemical Communications.

- Sigma-Aldrich, Product Page: Methyl 2,6-difluorobenzoate. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/542636]

- Lund University (2005), Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Available at: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=1556066&fileOId=1563725]

- Chem-Impex, Product Page: 2-Amino-4,6-difluorobenzoic acid. [Available at: https://www.chemimpex.com/products/2-amino-4-6-difluorobenzoic-acid]

- Sigma-Aldrich, Product Page: Methyl 2,4-difluorobenzoate. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/595047]

- CymitQuimica, Product Page: this compound. [Available at: https://www.cymitquimica.

- BenchChem, An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-bromobenzoate. [Available at: https://www.benchchem.com/pdf/B046407_1H_NMR_Analysis.pdf]

- Sigma-Aldrich, Product Page: this compound. [Available at: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah999a8631]

- Thermo Scientific Chemicals, Product Page: Methyl 2-amino-4,5-difluorobenzoate, 98%. [Available at: https://www.thermofisher.

- Sigma-Aldrich, Product Page: Methyl 2,4-difluorobenzoate 97%. [Available at: https://www.sigmaaldrich.com/CH/de/product/aldrich/595047]

- Capot Chemical, Product Page: Methyl 3-amino-4-bromo-2,6-difluorobenzoate. [Available at: https://www.capotchem.com/1529613-64-6.html]

- Thermo Scientific Chemicals, Product Page: Methyl 2-amino-4-fluorobenzoate, 97%. [Available at: https://www.thermofisher.

- Sigma-Aldrich, Product Page: Methyl 4-bromo-2,6-difluorobenzoate. [Available at: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67fdc3]

- ACS Figshare (2014), Properties and Structure of Aromatic Ester Solvents. [Available at: https://figshare.acs.

- Chemistry LibreTexts (2023), Properties of Esters. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Esters/Properties_of_Esters]

- ChemicalBook, Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum. [Available at: https://www.chemicalbook.com/spectrum/85-91-6_13cnmr.htm]

- ChemicalBook, METHYL 4-AMINO-2,3-DIFLUOROBENZOATE(886497-08-1) 1H NMR spectrum. [Available at: https://www.chemicalbook.com/spectrum/886497-08-1_1hnmr.htm]

- Exploring Chemistry (2025), Exploring Methyl 2-amino-4,5-difluorobenzoate: Applications and Synthesis. [Available at: https://www.exploringchemistry.

- Santa Cruz Biotechnology, Product Page: Methyl 2-Amino-4,5-difluorobenzoate. [Available at: https://www.scbt.

- Sigma-Aldrich, Product Page: Methyl 2,4-difluorobenzoate 97%. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/595047]

- Sigma-Aldrich, Product Page: Methyl 2,6-difluorobenzoate 97%. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/542636]

- Sigma-Aldrich, Product Page: this compound. [Available at: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah999a8631]

- ChemicalBook, Methyl-4-amino-3-fluorobenzoate synthesis. [Available at: https://www.chemicalbook.com/synthesis/185629-32-7.htm]

- Sigma-Aldrich, Product Page: Methyl 4-amino-2,5-difluorobenzoate. [Available at: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987eb6fd]

- USP-NF (2013), 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. [Available at: https://www.s3.amazonaws.com/projects-st/Validation/1092+THE+DISSOLUTION+PROCEDURE.pdf]

- Sigma-Aldrich, Product Page: this compound. [Available at: https://www.sigmaaldrich.

Sources

- 1. uspnf.com [uspnf.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 379228-57-6 [sigmaaldrich.com]

- 4. H64385.06 [thermofisher.com]

- 5. uspbpep.com [uspbpep.com]

- 6. thinksrs.com [thinksrs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 12. who.int [who.int]

- 13. scribd.com [scribd.com]

The Strategic Role of Fluorinated Intermediates in Drug Discovery

An In-Depth Technical Guide to Methyl 2-amino-4,6-difluorobenzoate for Advanced Pharmaceutical Research

Executive Summary: this compound is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an activating amino group, a methyl ester, and two electron-withdrawing fluorine atoms, makes it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis protocol, analytical characterization methods, key applications in drug development, and essential safety and handling procedures. This document is intended for researchers, medicinal chemists, and process development scientists who utilize fluorinated building blocks to engineer novel active pharmaceutical ingredients (APIs).

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine substitution can modulate acidity/basicity, improve metabolic stability, enhance membrane permeability, and increase binding affinity to target proteins.[1]

This compound belongs to a class of "fluorinated building blocks" that provide a pre-functionalized scaffold for drug synthesis. The strategic placement of the fluorine atoms ortho and para to the amino group influences the nucleophilicity of the amine and the reactivity of the aromatic ring, offering distinct advantages for synthetic chemists in creating novel therapeutic agents.[2]

Physicochemical and Structural Properties

This compound is typically supplied as a solid with high purity, suitable for use in sensitive downstream synthetic applications.[3][4] Its core structural and physical data are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇F₂NO₂ | [3][5] |

| Molecular Weight | 187.14 g/mol | [6][7] |

| CAS Number | 379228-57-6 | [4][5] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [6] |

| Synonyms | This compound | [5] |

Synthesis and Purification Protocol

The most direct and industrially scalable synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-4,6-difluorobenzoic acid. This acid-catalyzed reaction with methanol is a classic and reliable method for producing methyl esters.[8]

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 2-amino-4,6-difluorobenzoic acid.

Materials:

-

2-amino-4,6-difluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4,6-difluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of acid).

-

Acid Catalysis: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension. Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Stir until effervescence ceases. Self-Validation: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, which can be confirmed by checking the aqueous layer's pH (>7).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes residual methanol and salts, while the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization to obtain the final product.

Synthesis Workflow Diagram

Caption: Fischer Esterification workflow for this compound.

Spectroscopic and Analytical Characterization

Expected Spectroscopic Data:

| Analysis Type | Expected Observations |

|---|---|

| ¹H NMR | A singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm.A broad singlet for the amine protons (-NH₂) around 4.5-6.0 ppm (can exchange with D₂O).Two aromatic protons, likely appearing as complex multiplets or triplets due to H-F and H-H coupling, in the aromatic region (6.0-7.0 ppm). |

| ¹³C NMR | A signal for the methyl carbon around 52 ppm.A signal for the ester carbonyl carbon around 165-170 ppm.Four distinct aromatic carbon signals. The carbons bonded to fluorine will show large C-F coupling constants and appear as doublets. |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 188.05. |

| FT-IR | Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C=O stretching (ester, ~1700 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹). |

Trustworthiness Note: These are predicted values. For rigorous scientific work, experimental data must be acquired and compared against these predictions. Full characterization including ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy is required for lot validation.

Applications in Medicinal Chemistry

This compound is a valuable intermediate for building more complex drug-like molecules. The amino group serves as a key handle for derivatization, most commonly through amide bond formation or participation in cyclization reactions to form heterocyclic systems.

A primary application is its use as a nucleophile in coupling reactions with carboxylic acids or acid chlorides to form amides, a ubiquitous linkage in pharmaceuticals.

General Application Workflow: Amide Coupling

Caption: Use as a nucleophilic building block in amide synthesis.

This intermediate is particularly useful in the synthesis of inhibitors for kinases and other enzymes where a substituted aniline moiety is required for binding. For instance, related fluorinated aminobenzoates are crucial for creating targeted cancer therapies.[2] The fluorine atoms can engage in hydrogen bonding or other non-covalent interactions within the target's binding pocket, potentially increasing the potency and selectivity of the final drug molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. The following information is synthesized from available Safety Data Sheets (SDS) for this compound.[4][9][10]

Hazard Identification:

-

Signal Word: Warning[10]

-

Hazard Statements:

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its fluorinated structure provides a strategic advantage for medicinal chemists aiming to optimize the properties of lead compounds. Understanding its synthesis, reactivity, and handling requirements is crucial for its effective and safe utilization in the laboratory and in process scale-up. The protocols and data presented in this guide serve as a foundational resource for researchers leveraging this powerful building block to advance pharmaceutical innovation.

References

-

Fluoropharm. 379228-57-6 | this compound. [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

-

Technical Disclosure Commons. Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzyl)-1H-Pyrazolo[3,4-B]Pyridin-3-Yl)Pyrimidin-5-Yl)Carbamate. [Link]

-

Pharmarecipereview. Exploring Methyl 2-amino-4,5-difluorobenzoate: Applications and Synthesis. [Link]

-

HDH Chemicals. Methyl 4-amino-2, 6-difluorobenzoate, min 98%, 100 mg. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

- Google Patents. Process for preparing methyl {4,6-diamino-2-[1-(2-fluorobenzyl)

-

PubMed Central (PMC). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

-

Semantic Scholar. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. scienceopen.com [scienceopen.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 379228-57-6 [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. nbinno.com [nbinno.com]

- 9. bjoka-vip.com [bjoka-vip.com]

- 10. 379228-57-6 | this compound - AiFChem [aifchem.com]

An In-depth Technical Guide to Methyl 2-amino-4,6-difluorobenzoate: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast array of fluorinated building blocks, substituted aminobenzoates are of particular interest due to their prevalence in a multitude of bioactive compounds. This guide provides a comprehensive technical overview of Methyl 2-amino-4,6-difluorobenzoate, a valuable and versatile intermediate for the synthesis of novel therapeutics. We will delve into its chemical architecture, synthesis, and potential applications, offering a resource for researchers, scientists, and professionals engaged in the multifaceted world of drug development.

Chemical Structure and Physicochemical Properties

This compound (CAS Number: 379228-57-6) is a trifunctional aromatic compound featuring a methyl ester, an amino group, and two fluorine atoms strategically positioned on the benzene ring.[1] This specific substitution pattern offers multiple reactive sites for further chemical modifications, making it an attractive starting material for the construction of diverse molecular libraries.

The chemical structure of this compound is presented below:

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 379228-57-6 | [1][2][3] |

| Molecular Formula | C₈H₇F₂NO₂ | [1][3] |

| Molecular Weight | 187.14 g/mol | [1] |

| Appearance | Solid | [3] |

| Purity | ≥98% (commercially available) | [3] |

| SMILES Code | FC1C=C(F)C=C(N)C=1C(=O)OC | [1] |

Synthesis of this compound

The synthesis of this compound is conceptually a two-step process, beginning with the synthesis of its carboxylic acid precursor, 2-amino-4,6-difluorobenzoic acid, followed by esterification.

Step 1: Synthesis of 2-amino-4,6-difluorobenzoic acid

A reliable protocol for the synthesis of the carboxylic acid precursor has been reported. This multi-stage synthesis culminates in the hydrolysis of an intermediate to yield the desired 2-amino-4,6-difluorobenzoic acid.

Experimental Protocol:

-

A solution of sodium hydroxide (6.70 g, 167 mmol) and 30% hydrogen peroxide (6.7 mL) in water (60 mL) is added dropwise to a suspension of the preceding intermediate (4.58 g, 25 mmol) in water (125 mL) at 0 °C.

-

The reaction mixture is subsequently stirred at room temperature for 20 hours.

-

Upon completion of the reaction, the pH is carefully adjusted to 3 with formic acid (approximately 11 mL). The rate of addition should be controlled to prevent excessive foaming.

-

The target compound, 2-amino-4,6-difluorobenzoic acid, precipitates out of the solution.

-

The precipitate is collected by filtration and dried in a desiccator over phosphorus pentoxide to yield a white solid.[4]

This procedure has been reported to produce the desired acid with a yield of 86%.[4]

Step 2: Esterification to this compound

General Experimental Protocol (Inferred):

-

To a solution of 2-amino-4,6-difluorobenzoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added cautiously at a reduced temperature (e.g., 0 °C).

-

The reaction mixture is then heated to reflux and stirred for a period of time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a weak base (e.g., a saturated solution of sodium bicarbonate) and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated in vacuo to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel.

This general procedure is based on well-established esterification methods for aromatic carboxylic acids.[5][6]

Role as a Versatile Building Block in Drug Discovery

This compound is a prime example of a versatile building block in drug discovery, offering multiple avenues for molecular elaboration.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. CAS:379228-57-6 | C8H7F2NO2 | this compound | Pharmalego [pharmalego.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. researchgate.net [researchgate.net]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of Methyl 2-amino-4,6-difluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-4,6-difluorobenzoate, a fluorinated aromatic amine and ester, serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern offers opportunities for designing novel compounds with specific steric and electronic properties. However, as with any chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel. This in-depth technical guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency response measures for this compound.

Compound Identification and Physicochemical Properties

A foundational aspect of chemical safety is the accurate identification and understanding of the substance's physical and chemical characteristics.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 379228-57-6 | [2], [1] |

| Molecular Formula | C₈H₇F₂NO₂ | [2], [3] |

| Molecular Weight | 187.14 g/mol | [2], [3] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Solubility | Data not available. As an ester, likely soluble in organic solvents. | |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. |

Hazard Identification and GHS Classification

Signal Word: Warning[4]

Pictograms:

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The general class of aromatic amines can present additional hazards, including the potential for skin absorption and systemic effects.[5] Some aromatic amines are associated with carcinogenicity and mutagenicity, although no specific data for this compound were found.[5]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with this compound.

Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or perforation before use and change them frequently.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, consider additional protective clothing such as an apron or coveralls.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Required PPE for handling this compound.

Safe Handling, Storage, and Disposal

Adherence to proper handling and storage protocols is fundamental to a safe laboratory environment.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Handle in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible substances.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contaminated packaging should be treated as the chemical itself.

First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Spill Response

A tiered approach should be taken for spill cleanup, depending on the size and location of the spill.

Caption: Decision workflow for responding to a chemical spill.

Minor Spill (Solid):

-

Alert personnel in the immediate area.

-

Wear appropriate PPE (gloves, goggles, lab coat).

-

Gently sweep or scoop the material into a labeled, sealed container for disposal. Avoid generating dust.

-

Wipe the spill area with a damp cloth and decontaminate.

-

Wash hands thoroughly.

Major Spill:

-

Evacuate the area immediately.

-

Alert others and activate the emergency response plan.

-

If safe to do so, close doors to the affected area to contain vapors.

-

Call emergency services and provide them with the chemical name and SDS.

-

Do not attempt to clean up a large spill without proper training and equipment.[6]

Toxicological Information

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Reactivity: Reacts with strong oxidizing agents.

-

Conditions to Avoid: Incompatible materials, dust generation.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, consistent use of engineering controls and personal protective equipment, and adherence to established safe handling and emergency procedures are essential for mitigating risks. Researchers and laboratory managers are encouraged to perform a risk assessment for any new procedure involving this compound and to ensure that all personnel are adequately trained on its safe use.

References

-

American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

Rowan University. Chemical Spill Response. [Link]

Sources

Methyl 2-amino-4,6-difluorobenzoate spectral data

An In-Depth Technical Guide to the Spectral Characterization of Methyl 2-amino-4,6-difluorobenzoate

Introduction

This compound (CAS No: 379228-57-6) is a fluorinated aromatic compound of significant interest in synthetic chemistry.[1] With a molecular formula of C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol , it serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two electron-withdrawing fluorine atoms, an electron-donating amino group, and a methyl ester on the benzene ring creates a unique electronic and structural profile, making precise characterization essential for its application.

This technical guide provides a comprehensive overview of the analytical techniques used to elucidate and confirm the structure of this compound. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the principles behind the spectral interpretation. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical insights and practical protocols. The synergy of these techniques provides an unambiguous confirmation of the compound's identity and purity, a critical requirement in all stages of research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like this compound, both ¹H and ¹³C NMR are indispensable. Furthermore, the presence of fluorine makes ¹⁹F NMR a valuable complementary technique, as fluorine-19 is a 100% abundant, spin ½ nucleus.[2]

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR provides a quantitative count and qualitative description of the different proton environments in the molecule. The interpretation hinges on chemical shift (δ), integration, and spin-spin coupling (multiplicity). The fluorine atoms introduce additional complexity and diagnostic value through heteronuclear coupling (J-coupling) with nearby protons.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of deuterated solvent is critical to prevent large, interfering solvent signals.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the spectrum using standard parameters on a 400 MHz or higher spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain a clean, interpretable spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The structure of this compound suggests four distinct proton signals: the aromatic protons, the amine protons, and the methyl ester protons.

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-3 | ~6.1 - 6.4 | Doublet of doublets (dd) | ³JH-H ≈ 8-9 Hz, ⁴JH-F ≈ 2-3 Hz | 1H |

| H-5 | ~6.0 - 6.3 | Triplet (t) or Doublet of doublets (dd) | ³JH-F ≈ 8-10 Hz, ⁵JH-F ≈ 1-2 Hz | 1H |

| -NH₂ | ~4.5 - 5.5 | Broad singlet (br s) | N/A | 2H |

| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | N/A | 3H |

-

Causality of Observations:

-

Aromatic Protons (H-3, H-5): These protons appear in the upfield region of the aromatic spectrum due to the strong electron-donating effect of the ortho-amino group. Their signals are split not only by each other but also by the neighboring fluorine atoms. H-3 is expected to show coupling to H-5 and a smaller four-bond coupling to the fluorine at C-4. H-5 is coupled to the fluorine atoms at C-4 and C-6.

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet. The signal's broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water. Its chemical shift is highly sensitive to solvent, concentration, and temperature.

-

Methyl Protons (-OCH₃): The three equivalent protons of the methyl group are isolated from other protons and fluorine atoms, thus appearing as a sharp singlet.

-

Caption: Key proton environments in this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides information on the different carbon environments. The key features are the number of signals (indicating symmetry) and their chemical shifts. A powerful diagnostic feature in fluorinated compounds is the presence of large C-F coupling constants, which split the signals of carbons bonded directly to fluorine (¹JC-F) and those two or three bonds away (²JC-F, ³JC-F).

The protocol is similar to that for ¹H NMR, but requires more scans due to the lower natural abundance of ¹³C (1.1%) and its smaller gyromagnetic ratio. Proton decoupling is typically used to simplify the spectrum into a series of singlets (or doublets/triplets if C-F coupling is present).

The molecule has 8 carbon atoms, and due to its asymmetry, 8 distinct signals are expected.

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) |

| C=O (Ester) | ~168 | Singlet or triplet | ⁴JC-F may be small or unresolved |

| C-4, C-6 (C-F) | ~155 - 165 | Doublet of doublets (dd) | ¹JC-F ≈ 240-260, ³JC-F ≈ 10-15 |

| C-2 (C-NH₂) | ~145 | Triplet (t) | ²JC-F ≈ 15-25 |

| C-1 | ~110 | Triplet (t) | ²JC-F ≈ 15-20 |

| C-5 | ~98 | Triplet (t) | ²JC-F ≈ 25-30 |

| C-3 | ~95 | Singlet or doublet | ³JC-F may be small |

| -OCH₃ | ~52 | Singlet | N/A |

-

Causality of Observations:

-

Fluorinated Carbons (C-4, C-6): These carbons appear far downfield and exhibit very large one-bond C-F coupling constants (¹JC-F), which is a definitive indicator of a direct C-F bond.

-

Other Aromatic Carbons: The chemical shifts and multiplicities of the other aromatic carbons are influenced by their proximity to the fluorine atoms, resulting in observable two-bond (²JC-F) and three-bond (³JC-F) couplings. Interpreting these couplings is crucial for unambiguous assignment.[3][4][5]

-

Caption: General workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. It is an excellent technique for the rapid identification of functional groups.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1690 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-N Stretch (Amine) | 1250 - 1350 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O Stretch (Ester) | 1000 - 1250 | Strong |

-

Causality of Observations:

-

The two bands for the N-H stretch are characteristic of a primary amine (-NH₂) and correspond to the symmetric and asymmetric stretching modes.

-

The strong absorption around 1700 cm⁻¹ is a definitive indicator of the ester carbonyl group. Its exact position can be influenced by conjugation with the aromatic ring.

-

The C-F bonds give rise to very strong absorptions in the fingerprint region, providing clear evidence of fluorination.

-

Mass Spectrometry (MS): Determining Molecular Weight

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump. ESI is a soft ionization technique that minimizes fragmentation.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.

| Ion | Expected m/z | Calculation |

| [M+H]⁺ (Protonated Molecule) | 188.0568 | C₈H₇F₂NO₂ (187.0496) + H⁺ (1.0072) |

-

Causality of Observations:

-

In ESI positive mode, the basic amino group is readily protonated, leading to the observation of the [M+H]⁺ ion as the base peak.

-

The experimentally determined m/z value from HRMS can be compared to the theoretical value to confirm the elemental composition, providing a high degree of confidence in the compound's identity.

-

Integrated Spectroscopic Analysis: A Cohesive Structural Proof

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.

-

MS confirms the molecular weight and formula (C₈H₇F₂NO₂).

-

IR confirms the presence of key functional groups: an amine (-NH₂), an ester (C=O), and carbon-fluorine (C-F) bonds.

-

¹³C NMR confirms the presence of 8 unique carbon atoms and provides definitive evidence of C-F bonds through large coupling constants.

-

¹H NMR confirms the number and environment of all protons, and crucially, the connectivity between them and their proximity to the fluorine atoms through H-H and H-F coupling patterns.

Together, these data points create a self-validating system. For instance, the molecular formula from MS is consistent with the number of signals in the ¹H and ¹³C NMR spectra and the functional groups identified by IR. The specific splitting patterns in the NMR spectra can only be explained by the 2,4,6-substitution pattern of the functional groups on the benzene ring, allowing for the unambiguous assignment of this compound's structure.

References

-

Di Grande, S., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]5]

-

National Center for Biotechnology Information (2024). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Available at: [Link]4]

- Google AI Search Grounding API (2024).

-

Jaky, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. Available at: [Link]]

-

Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]2]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. biophysics.org [biophysics.org]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-4,6-difluorobenzoate

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 2-amino-4,6-difluorobenzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectrum, a robust experimental protocol for data acquisition, and an exploration of the underlying principles governing the spectral features of this fluorinated aromatic compound.

Introduction

This compound (C₈H₇F₂NO₂) is a substituted anthranilate derivative whose utility in organic synthesis is rapidly expanding. The precise elucidation of its molecular structure is paramount for ensuring the quality and success of subsequent chemical transformations. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural characterization of organic molecules in solution. This guide will delve into the theoretical and practical aspects of the ¹H NMR spectrum of this compound, providing a framework for its accurate interpretation and reproducible acquisition.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts (δ), multiplicities, and coupling constants (J) are governed by the electronic environment of each proton, which is significantly influenced by the interplay of the electron-donating amino (-NH₂) group and the strongly electron-withdrawing fluorine (-F) and methyl ester (-COOCH₃) groups.

Data Presentation

The predicted quantitative ¹H NMR data for this compound, based on the analysis of structurally similar compounds, is summarized in the table below.[1][2] The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| A | H-5 | ~6.3 - 6.5 | Doublet of doublets (dd) | ~10-12 Hz (³JH-F), ~2-3 Hz (⁴JH-H) |

| B | H-3 | ~6.1 - 6.3 | Doublet of doublets (dd) | ~10-12 Hz (³JH-F), ~2-3 Hz (⁴JH-H) |

| C | -NH₂ | ~4.5 - 5.5 | Broad singlet (br s) | - |

| D | -OCH₃ | ~3.8 - 3.9 | Singlet (s) | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and the specific NMR instrument used.

Interpretation of the Predicted Spectrum

Aromatic Region (~6.1 - 6.5 ppm):

The two aromatic protons, H-3 and H-5, are situated in a highly substituted and electronically complex environment.

-

H-5 (Signal A): This proton is expected to appear at a slightly higher chemical shift (downfield) compared to H-3. It experiences coupling to the fluorine atom at position 6 (³JH-F, ortho coupling) and to the proton at position 3 (⁴JH-H, meta coupling). This will result in a doublet of doublets. The larger coupling constant will be due to the three-bond coupling with fluorine.

-

H-3 (Signal B): This proton is shielded by the adjacent electron-donating amino group. It is coupled to the fluorine atom at position 4 (³JH-F, ortho coupling) and to the proton at position 5 (⁴JH-H, meta coupling), also resulting in a doublet of doublets.

The significant shielding of these aromatic protons, placing them at unusually high fields for an aromatic system, is a direct consequence of the strong electron-donating resonance effect of the amino group.

Amine Protons (~4.5 - 5.5 ppm, Signal C):

The two protons of the amino group typically appear as a broad singlet. The broadness of this signal arises from several factors, including quadrupole broadening from the ¹⁴N nucleus and the potential for chemical exchange with trace amounts of water or other protic species in the solvent. The chemical shift of the amine protons is highly sensitive to solvent, concentration, and temperature.

Methyl Protons (~3.8 - 3.9 ppm, Signal D):

The three equivalent protons of the methyl ester group (-OCH₃) are expected to give rise to a sharp singlet. These protons are deshielded by the adjacent electronegative oxygen atom, resulting in a chemical shift in the range of 3.8 to 3.9 ppm.

Experimental Protocol

A standardized protocol is crucial for acquiring a high-quality and reproducible ¹H NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the amine protons.

-

Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.

-

Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

Instrumentation and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for optimal signal dispersion).

-

Shimming: Optimize the magnetic field homogeneity by shimming the spectrometer to obtain sharp and symmetrical peaks.

-

Acquisition Parameters: Typical acquisition parameters for a ¹H NMR spectrum include:

-

Pulse Angle: A 30-45 degree pulse angle is generally sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Visualization of Key Concepts

Logical Flow of Spectral Interpretation

Caption: Logical workflow for predicting the ¹H NMR spectrum.

Experimental Workflow

Caption: Standard experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its application in research and development. A thorough understanding of the electronic effects of the various substituents and the principles of spin-spin coupling allows for a detailed and accurate prediction and interpretation of the spectrum. By following a standardized experimental protocol, researchers can obtain high-quality, reproducible data, ensuring the structural integrity of this important chemical intermediate. This guide serves as a valuable resource for scientists working with this and structurally related fluorinated aromatic compounds.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

- Aguilar, J. A., et al. (2014). “Pure shift” ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Publishing.

- Isaksson, L., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PMC - NIH.

-

Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

- Lodge, E. K., et al. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH.

- Gee, C. T., et al. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery.

- Smith, A. J. R., et al. (2022).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0289499). Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-[(4-methylbenzoyl)amino]benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts (δ/ppm) from 1 H NMR spectra (DMSO-d 6 , 29 • C) of anti/syn - conformers of hydrazones 3 − 12. Retrieved from [Link]

Sources

Methyl 2-amino-4,6-difluorobenzoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-4,6-difluorobenzoate, a fluorinated aromatic amine and ester, is a key building block in modern medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating amino group, make it a valuable synthon for accessing novel chemical space in drug discovery. However, the very features that make this molecule attractive also present challenges regarding its stability and proper handling. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage to ensure its integrity for research and development applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.

| Property | Value | Source |

| CAS Number | 379228-57-6 | [1][2] |

| Molecular Formula | C₈H₇F₂NO₂ | [1][3] |

| Molecular Weight | 187.146 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

Core Stability Considerations

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and photodegradation. These degradation pathways are common to aromatic amines and esters.

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. The presence of moisture can lead to the formation of 2-amino-4,6-difluorobenzoic acid and methanol. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. Primary aromatic amines (PAAs) have shown greater stability in water compared to acidic solutions.[4][5]

Oxidative Stability

The amino group on the aromatic ring makes the compound susceptible to oxidation. Exposure to air and oxidizing agents can lead to the formation of colored impurities, including nitroso and nitro derivatives, as well as polymeric materials. This process can be accelerated by heat and light. Aromatic amines are known to be sensitive to air exposure, which can lead to contamination.[6]

Photostability